4-Methyl-3-propylpyridine

TRPV1 Antagonist Pain Research Medicinal Chemistry

4-Methyl-3-propylpyridine (CAS 56675-10-6) is a substituted pyridine derivative belonging to the class of organic compounds known as methylpyridines. It is characterized by a methyl group at the 4-position and a propyl group at the 3-position on the pyridine ring.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
CAS No. 56675-10-6
Cat. No. B1606810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-propylpyridine
CAS56675-10-6
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CN=C1)C
InChIInChI=1S/C9H13N/c1-3-4-9-7-10-6-5-8(9)2/h5-7H,3-4H2,1-2H3
InChIKeyXVRXNTWRNWGGMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-propylpyridine (CAS 56675-10-6): Sourcing, Structural Class, and Baseline Properties for Research Procurement


4-Methyl-3-propylpyridine (CAS 56675-10-6) is a substituted pyridine derivative belonging to the class of organic compounds known as methylpyridines [1]. It is characterized by a methyl group at the 4-position and a propyl group at the 3-position on the pyridine ring . This heterocyclic aromatic compound, with molecular formula C9H13N and molecular weight 135.21 g/mol, serves as a versatile building block in medicinal chemistry and organic synthesis [1] .

Why Generic Alkylpyridine Substitution Fails: The Critical Role of Specific Methyl and Propyl Substituent Positions in 4-Methyl-3-propylpyridine


In the class of alkylpyridines, even minor positional or alkyl chain variations profoundly alter molecular interactions, biological activity, and chemical reactivity. For instance, the specific 4-methyl and 3-propyl substitution pattern of this compound is essential for its unique binding affinity to certain biological targets like TRPV1 [1], and its distinct reactivity in synthetic pathways [2]. The following quantitative evidence demonstrates why substituting this compound with a seemingly similar analog (e.g., a different isomer like 3-Methyl-4-propylpyridine or a derivative with an altered alkyl chain) would result in a loss of these specific, verifiable properties, making it a non-equivalent choice for precise research and development applications.

Quantitative Differentiation Guide: Verifiable Evidence for Selecting 4-Methyl-3-propylpyridine (CAS 56675-10-6) Over its Analogs


Sub-Nanomolar Human TRPV1 Antagonism: A Potency Differentiator Against a Representative TRPV1 Antagonist

4-Methyl-3-propylpyridine, as part of a specific chemotype, demonstrates exceptionally potent antagonism of the human TRPV1 receptor with a Ki of 0.6 nM [1]. In contrast, a representative comparator TRPV1 antagonist, CHEMBL406573, exhibits a Ki of 156 nM in a radioligand binding assay [2]. This represents a 260-fold increase in binding affinity.

TRPV1 Antagonist Pain Research Medicinal Chemistry

Essential Synthetic Intermediate for 9-Propyl-6,7-benzomorphans with In Vivo Analgesic Activity Comparable to Morphine

4-Methyl-3-propylpyridine is a critical, non-substitutable starting material for the multi-step synthesis of specific 9-propyl-6,7-benzomorphan analgesics [1]. It serves as a direct precursor to 2,5-dimethyl-2'-hydroxy-9alpha- and -beta-propyl-6,7-benzomorphans, which are synthesized in 5 steps with overall yields of 14% and 5%, respectively [1]. These final compounds were reported to be as potent as morphine in vivo [1].

Opioid Analgesic Benzomorphan Synthesis Medicinal Chemistry

Defined Physicochemical and Chromatographic Properties for Analytical Method Development and Quality Control

4-Methyl-3-propylpyridine possesses well-defined physicochemical and chromatographic properties, which are essential for analytical method development. Its standard InChI Key and precise molecular weight (135.2062 g/mol) are cataloged in authoritative databases [1]. Furthermore, gas chromatography (GC) retention index data is available, providing a quantitative benchmark for identification and purity analysis [1].

Analytical Chemistry GC-MS Quality Control

Regioselective Modification Potential: A Preferred Scaffold for Derivatization at C2 vs. Alternative Alkylpyridine Isomers

The 4-methyl and 3-propyl substitution pattern of this compound directs reactivity at the pyridine ring's remaining positions, enabling regioselective functionalization. For instance, it can be selectively aminated at the 2-position to yield 4-Methyl-3-propylpyridin-2-amine, a distinct and useful derivative . While quantitative data comparing regioselectivity across all isomers is not available in the provided sources, the known chemistry of substituted pyridines allows for the inference that alternative isomers (e.g., 3-methyl-4-propylpyridine) would present a different steric and electronic environment, leading to altered reactivity and product distributions.

Organic Synthesis Building Block Regioselectivity

Commercial Availability with Defined Research-Grade Specifications (Purity ≥95%)

4-Methyl-3-propylpyridine is commercially available from multiple reputable vendors (e.g., ChemScene, AKSci, Leyan) with defined purity specifications typically at or above 95% . This ensures a reliable supply of consistent quality for research use. In contrast, many closely related isomers or alkyl-chain variants are either not commercially listed, are only available as 'discontinued' items, or lack clear purity documentation, creating significant sourcing uncertainty and potential experimental delays.

Chemical Sourcing Procurement Building Block

Defined Research & Industrial Applications for 4-Methyl-3-propylpyridine (CAS 56675-10-6) Based on Quantitative Evidence


High-Potency TRPV1 Antagonist Lead Optimization in Pain and Inflammation Research

Based on the sub-nanomolar TRPV1 antagonism of the scaffold containing 4-Methyl-3-propylpyridine (Ki = 0.6 nM) [1], this compound is a highly suitable advanced starting point or reference molecule for medicinal chemistry programs targeting pain, inflammatory, and other TRPV1-mediated disorders. Its exceptional in vitro potency provides a high baseline for optimizing pharmacokinetic and safety profiles, a critical advantage over less potent analogs [1].

Synthesis of Specific 9-Propyl-6,7-benzomorphan Opioid Analgesics

This compound is an essential, non-substitutable synthetic precursor for a defined series of 9-propyl-6,7-benzomorphans with in vivo analgesic activity comparable to morphine [2]. Its procurement is mandatory for any laboratory replicating, scaling, or further exploring this specific chemical class, as alternative alkylpyridines would lead to different structural analogs outside the scope of this validated biological series [2].

Development of Validated Analytical Methods for Quality Control and Impurity Profiling

The availability of authoritative reference data from NIST, including precise molecular weight and GC retention indices, makes 4-Methyl-3-propylpyridine an excellent candidate for developing and validating analytical methods [3]. QC laboratories can use it as a characterized reference standard for identifying and quantifying this specific isomer in complex mixtures, ensuring process control and regulatory compliance [3].

Regioselective Synthesis of C2-Substituted Pyridine Derivatives

Its defined substitution pattern directs chemical reactivity, allowing for selective functionalization, such as the synthesis of 4-Methyl-3-propylpyridin-2-amine . This makes it a predictable and useful building block for generating diverse, focused libraries of pyridine derivatives where the 2-position is a key site for structural variation, a strategy less reliable with other isomeric alkylpyridines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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